4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
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Overview
Description
4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a chemical compound with the molecular formula C17H17ClN2O3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a benzoyl chloride group, a pyridine ring, and a propoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps. One common method includes the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the propoxy group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various amides, esters, and substituted benzoyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
4-Propoxybenzoic Acid: A precursor in the synthesis of 4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride.
Pyridin-3-ylmethylamine: Another precursor used in the synthesis.
4-Propoxybenzoyl Chloride: An intermediate in the synthetic route.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications. Its reactivity and ability to form various derivatives make it valuable in both research and industrial applications .
Properties
CAS No. |
90183-41-8 |
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Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-propoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-8-23-15-6-5-13(16(18)21)9-14(15)17(22)20-11-12-4-3-7-19-10-12/h3-7,9-10H,2,8,11H2,1H3,(H,20,22) |
InChI Key |
OWDCVFGDNHGNNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)Cl)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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